3-Fluoro-2-iodobenzoic acid 3-Fluoro-2-iodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 387-48-4
VCID: VC2271777
InChI: InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C(=C1)F)I)C(=O)O
Molecular Formula: C7H4FIO2
Molecular Weight: 266.01 g/mol

3-Fluoro-2-iodobenzoic acid

CAS No.: 387-48-4

Cat. No.: VC2271777

Molecular Formula: C7H4FIO2

Molecular Weight: 266.01 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-iodobenzoic acid - 387-48-4

Specification

CAS No. 387-48-4
Molecular Formula C7H4FIO2
Molecular Weight 266.01 g/mol
IUPAC Name 3-fluoro-2-iodobenzoic acid
Standard InChI InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Standard InChI Key CXPLPVNWMLRKTO-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)I)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)F)I)C(=O)O

Introduction

Chemical Identity and Structure

3-Fluoro-2-iodobenzoic acid is a benzoic acid derivative containing two halogen substituents—fluorine at position 3 and iodine at position 2—on the benzene ring. This arrangement creates a unique reactivity profile that is valuable in organic synthesis. The compound is characterized by the following properties:

ParameterValue
Chemical Name3-Fluoro-2-iodobenzoic acid
CAS Number387-48-4
Molecular FormulaC7H4FIO2
Molecular Weight266.01 g/mol
Melting Point152-154 °C
MDL NumberMFCD07774249
InChIKeyCXPLPVNWMLRKTO-UHFFFAOYSA-N
InChIInChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)

The compound consists of a benzene ring with a carboxylic acid group, an iodine atom, and a fluorine atom, creating a molecule with multiple reactive sites . The presence of these different functional groups enables selective chemical transformations and makes it a versatile starting material for various synthetic applications.

Physical Properties and Characteristics

3-Fluoro-2-iodobenzoic acid typically appears as a crystalline solid at standard conditions. Its physical properties influence how it behaves in various chemical reactions and applications:

PropertyDescription
Physical StateSolid
AppearanceCrystalline solid
SolubilitySoluble in common organic solvents
Storage ConditionsAmbient temperature
StabilityStable under normal conditions

Synthetic Applications

3-Fluoro-2-iodobenzoic acid serves as an important building block in organic synthesis due to its unique substitution pattern. Its primary applications include:

Synthesis of Heterocyclic Compounds

The compound has been documented as a key starting material in the synthesis of various heterocyclic compounds. For example, it can be used to prepare 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid through a copper-catalyzed coupling reaction . This reaction involves the following conditions:

ParameterDetails
Reactants3-Fluoro-2-iodobenzoic acid, 1H-pyrazole
CatalystsCopper(I) iodide
AdditivesCaesium carbonate, trans-N,N'-dimethyl-1,2-cyclohexyldiamine
Solvents1,4-dioxane, water
Temperature100°C
Reaction Time1 hour
Yield72%

The reaction proceeds through an N-arylation mechanism, where the iodine at position 2 is replaced by the pyrazole nitrogen . This type of transformation demonstrates the utility of 3-Fluoro-2-iodobenzoic acid in constructing more complex molecular architectures.

Role in Protein Degrader Development

3-Fluoro-2-iodobenzoic acid is classified as a "Protein Degrader Building Block," suggesting its importance in the synthesis of compounds relevant to targeted protein degradation technologies . This emerging field in drug discovery focuses on developing molecules that can selectively degrade disease-causing proteins, representing a novel therapeutic approach for various conditions.

Comparison with Related Compounds

Understanding the properties and applications of 3-Fluoro-2-iodobenzoic acid in the context of related compounds provides valuable insights into its unique characteristics and potential applications.

Comparison with 4-Fluoro-2-iodobenzoic acid

4-Fluoro-2-iodobenzoic acid represents a positional isomer with distinct properties and applications:

Property3-Fluoro-2-iodobenzoic acid4-Fluoro-2-iodobenzoic acid
CAS Number387-48-456096-89-0
Fluorine PositionPosition 3Position 4
ApplicationsSynthesis of pyrazole derivativesSynthesis of bicyclic heterocycles (phthalides, isocoumarins)
Synthesis ApplicationsN-arylation reactionsSonogashira-type reactions

While both compounds contain the same functional groups, the different position of the fluorine atom significantly affects their reactivity patterns. 4-Fluoro-2-iodobenzoic acid has been specifically noted for its role in synthesizing bicyclic heterocycles like phthalide and isocoumarin through Sonogashira-type reactions . These reactions show temperature-dependent regioselectivity, with isocoumarin formation favored at 100°C and phthalide formation preferred at 25°C .

Hazard StatementDescription
H315Causes skin irritation
H302Harmful if swallowed
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

The compound carries a signal word of "Warning" according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals .

Recommended Precautionary Measures

Based on its hazard profile, several precautionary measures are recommended when handling 3-Fluoro-2-iodobenzoic acid:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
P302+P352IF ON SKIN: Wash with plenty of water
P403+P233Store in a well-ventilated place. Keep container tightly closed

These safety measures should be implemented in laboratory and industrial settings where the compound is handled . Proper personal protective equipment (PPE) should be used, including gloves, eye protection, and appropriate respiratory equipment when necessary.

SupplierPackage SizePurityPrice Range
Various Suppliers1 gram>98%$350.00/500mg (approximate)
Aladdin Scientific1 gramMin 98%Not specified

The limited number of suppliers (approximately 110 suppliers for related compounds) suggests this is a specialty chemical primarily used in research settings rather than large-scale industrial applications .

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